Cas no 1250719-87-9 (4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine)

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine structure
1250719-87-9 structure
Product Name:4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine
CAS No:1250719-87-9
MF:C8H14BrN3
MW:232.12086057663
CID:5742264
PubChem ID:62103643
Update Time:2023-11-11

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine
    • 1250719-87-9
    • AKOS011383120
    • EN300-1105809
    • 1H-Pyrazol-3-amine, 4-bromo-1-(2-methylbutyl)-
    • 4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine
    • Inchi: 1S/C8H14BrN3/c1-3-6(2)4-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)
    • InChI Key: AIHFWBMXRYSPOS-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC(C)CC

Computed Properties

  • Exact Mass: 231.03711g/mol
  • Monoisotopic Mass: 231.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 313.1±22.0 °C(Predicted)
  • pka: 1.96±0.10(Predicted)

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine Pricemore >>

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